Methyl 2-amino-3-hydroxybutanoate hydrochloride (Methyl 2-A3HB HCl) is a compound with a structure similar to the naturally occurring neurotransmitter N-methyl-D-aspartate (NMDA) []. However, limited information is currently available regarding its specific applications in scientific research.
Here's what we can glean from available resources:
Methyl 2-A3HB HCl possesses a similar structure to certain amino acids. This raises the possibility that it could be used in research to study amino acid metabolism pathways within cells [, ].
Due to the lack of extensive research on Methyl 2-A3HB HCl, it is primarily offered by chemical suppliers as a research chemical [, ]. This means scientists can potentially obtain it for various research purposes, though specific applications may not be widely documented.
Methyl 2-amino-3-hydroxybutanoate hydrochloride is a chemical compound with the molecular formula C₅H₁₂ClNO₃ and a molecular weight of 169.61 g/mol. It is commonly used in biochemical research and has garnered attention for its potential applications in various fields, including medicinal chemistry and proteomics. The compound exists as a hydrochloride salt, which enhances its solubility in water, making it suitable for various laboratory applications .
These reactions are crucial for understanding the compound's behavior in biological systems and its potential modifications for therapeutic purposes .
The biological activity of methyl 2-amino-3-hydroxybutanoate hydrochloride is primarily linked to its role as an amino acid derivative. It exhibits properties that may influence metabolic pathways, particularly those involving protein synthesis and neurotransmitter regulation. Its structural similarity to natural amino acids suggests potential interactions with biological receptors, although specific studies on its pharmacological effects remain limited .
Methyl 2-amino-3-hydroxybutanoate hydrochloride can be synthesized through several methods:
The choice of synthesis method often depends on the required purity and yield for specific applications .
Methyl 2-amino-3-hydroxybutanoate hydrochloride has several applications:
Methyl 2-amino-3-hydroxybutanoate hydrochloride shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| L-Threonine | C₄H₉NO₃ | Natural amino acid; essential for protein synthesis. |
| Methyl L-threonine | C₅H₁₁NO₃ | Methylated form; used in similar applications but less studied. |
| L-Alanine | C₃H₇NO₂ | Simple amino acid; widely used in protein synthesis but lacks hydroxyl group. |
Methyl 2-amino-3-hydroxybutanoate hydrochloride is unique due to its specific hydroxyl and amino functional groups, which may confer distinct biochemical properties compared to these similar compounds .
The solvation characteristics of methyl 2-amino-3-hydroxybutanoate hydrochloride demonstrate pronounced selectivity for polar solvents, reflecting its ionic nature and hydrogen bonding capacity. In aqueous systems, the compound exhibits excellent solubility [2] , attributed to the ionic character of the hydrochloride salt and the presence of multiple hydrogen bonding sites including the amino group, hydroxyl functionality, and ester carbonyl.
Polar protic solvents such as methanol and ethanol provide moderate to good solubility for the compound [11] [12]. The solubility in these systems decreases progressively as the hydrophobic character of the solvent increases [13] [14]. Mixed water-alcohol systems show exponential decreases in solubility with increasing organic solvent content, particularly beyond 50% organic composition [13] [15].
Polar aprotic solvents including dimethyl sulfoxide (DMSO) demonstrate limited but measurable solubility [11] [16]. The reduced hydrogen bonding capability in these systems compared to protic solvents results in diminished dissolution. Acetonitrile shows further reduced solubility due to its lower polarity and limited hydrogen bonding capacity [16].
Non-polar solvents present significant challenges for dissolution. Chloroform requires co-solvents such as DMSO for adequate solubility [16], while hydrocarbons and other non-polar solvents show very poor solubility characteristics [17] [14]. This behavior is consistent with the polar nature of amino acid ester hydrochlorides and their preference for hydrogen bonding interactions [19].
| Solvent Category | Solubility | Mechanism |
|---|---|---|
| Water | High | Ionic interactions, hydrogen bonding |
| Polar protic solvents | Moderate | Hydrogen bonding, dipolar interactions |
| Polar aprotic solvents | Limited | Dipolar interactions, reduced hydrogen bonding |
| Non-polar solvents | Poor | Minimal favorable interactions |